N-(3-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dimethylphenyl group, and an oxazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amine derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Amine derivatives with reduced oxazole ring.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
- N-(3-chloro-4-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
- N-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(3-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide stands out due to its specific substitution pattern on the phenyl rings and the presence of the oxazole ring
Properties
Molecular Formula |
C19H17ClN2O2 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-7-8-14(9-12(11)2)18-10-17(22-24-18)19(23)21-16-6-4-5-15(20)13(16)3/h4-10H,1-3H3,(H,21,23) |
InChI Key |
HNRLTTGTGVRBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C(=CC=C3)Cl)C)C |
Origin of Product |
United States |
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